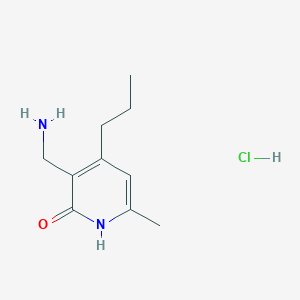
3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride
Vue d'ensemble
Description
3-AminoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride, also known as AMMP, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid that is water-soluble and has a melting point of 141-143 °C. It is a derivative of pyridine, a heterocyclic aromatic organic compound with a characteristic odor. The compound has been widely used in various fields of research, including biochemical and physiological studies, due to its unique properties.
Applications De Recherche Scientifique
Analysis and Metabolites of Pyridine Derivatives
A study reviewed the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its phase I and II metabolites in biological matrices, foodstuff, and beverages, highlighting the carcinogenic effects of PhIP and the importance of analyzing its bioactivated and detoxification products (Teunissen et al., 2010).
Chemical Properties and Applications
Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes reviews their chemical properties, including spectroscopic properties, structures, magnetic properties, and biological activity, suggesting potential research areas for pyridine derivatives (Boča et al., 2011).
Synthesis and Catalysts
A review highlights the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, demonstrating the role of pyridine derivatives in medicinal and pharmaceutical industries (Parmar et al., 2023).
Propriétés
IUPAC Name |
3-(aminomethyl)-6-methyl-4-propyl-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-4-8-5-7(2)12-10(13)9(8)6-11;/h5H,3-4,6,11H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMURGBNOIOKFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]amino]acetic acid;hydrochloride](/img/structure/B2607708.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2607710.png)
![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)
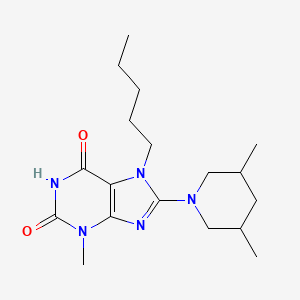

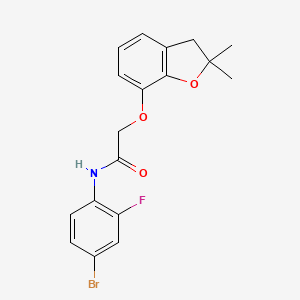

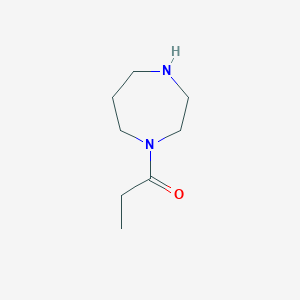
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2607720.png)


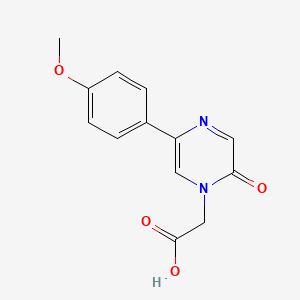
![2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2607730.png)